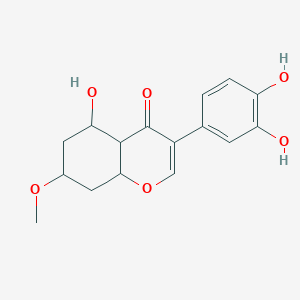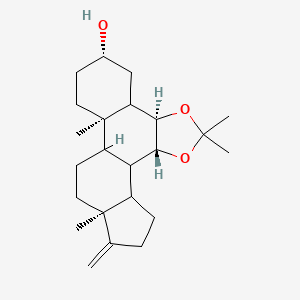
Androstane-3,6,7-triol, 17-methylene-, cyclic 6,7-(1-methylethylidene acetal), (3beta,5alpha,6alpha,7beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androstane-3,6,7-triol, 17-methylene-, cyclic 6,7-(1-methylethylidene acetal), (3beta,5alpha,6alpha,7beta)- is a complex organic compound with the molecular formula C23H36O3 and a molecular weight of 360.53 g/mol . This compound is a derivative of androstane, a steroid framework, and features multiple hydroxyl groups and a cyclic acetal structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Androstane-3,6,7-triol, 17-methylene-, cyclic 6,7-(1-methylethylidene acetal), (3beta,5alpha,6alpha,7beta)- typically involves multi-step organic reactions. The starting material is often a suitable androstane derivative, which undergoes hydroxylation at specific positions to introduce the triol functionality. The methylene group at position 17 is introduced via methylenation reactions, and the cyclic acetal is formed through acetalization with acetone under acidic conditions .
Industrial Production Methods
large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
Androstane-3,6,7-triol, 17-methylene-, cyclic 6,7-(1-methylethylidene acetal), (3beta,5alpha,6alpha,7beta)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as deoxygenated steroids, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Tosyl chloride (TsCl) for converting hydroxyl groups to tosylates, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce deoxygenated steroids .
Scientific Research Applications
Androstane-3,6,7-triol, 17-methylene-, cyclic 6,7-(1-methylethylidene acetal), (3beta,5alpha,6alpha,7beta)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex steroids and organic molecules.
Biology: Studied for its potential biological activities, including interactions with steroid receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related conditions.
Industry: Utilized in the development of specialized materials and chemical products.
Mechanism of Action
The mechanism of action of Androstane-3,6,7-triol, 17-methylene-, cyclic 6,7-(1-methylethylidene acetal), (3beta,5alpha,6alpha,7beta)- involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, influencing various biological pathways and processes. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3alpha-Androstanediol: An endogenous steroid hormone and neurosteroid, structurally similar but with different hydroxylation patterns.
5alpha-Androstane-3beta,6alpha,17beta-triol: Another steroid derivative with hydroxyl groups at different positions.
Uniqueness
Androstane-3,6,7-triol, 17-methylene-, cyclic 6,7-(1-methylethylidene acetal), (3beta,5alpha,6alpha,7beta)- is unique due to its specific hydroxylation pattern and the presence of a cyclic acetal structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C23H36O3 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(2R,6R,9S,12R,16S,20S)-4,4,12,16-tetramethyl-17-methylidene-3,5-dioxapentacyclo[11.7.0.02,6.07,12.016,20]icosan-9-ol |
InChI |
InChI=1S/C23H36O3/c1-13-6-7-15-18-16(9-11-22(13,15)4)23(5)10-8-14(24)12-17(23)19-20(18)26-21(2,3)25-19/h14-20,24H,1,6-12H2,2-5H3/t14-,15-,16?,17?,18?,19+,20+,22+,23+/m0/s1 |
InChI Key |
JBTKKLIVMXHACD-ZJVDHISLSA-N |
Isomeric SMILES |
C[C@]12CCC3C([C@@H]1CCC2=C)[C@@H]4[C@@H](C5[C@@]3(CC[C@@H](C5)O)C)OC(O4)(C)C |
Canonical SMILES |
CC1(OC2C3CC(CCC3(C4CCC5(C(C4C2O1)CCC5=C)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


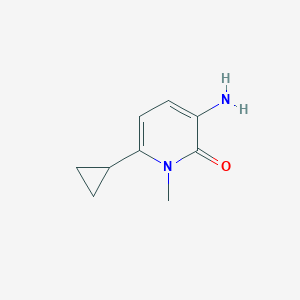
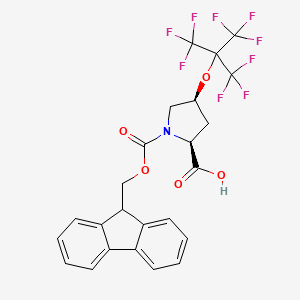
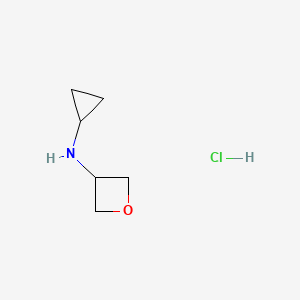
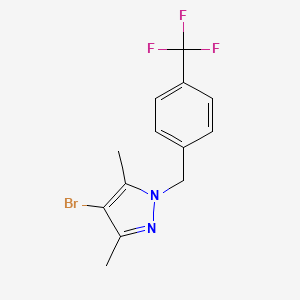
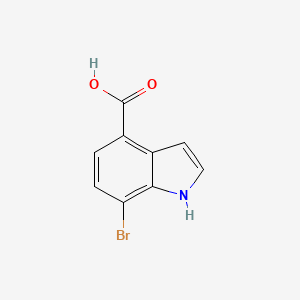
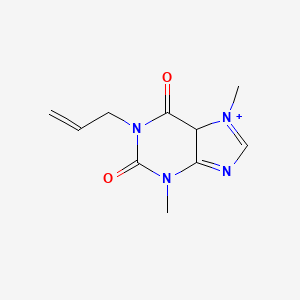
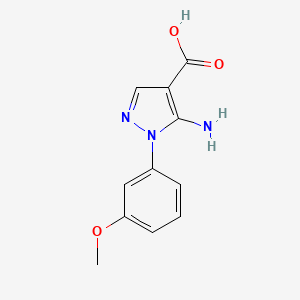
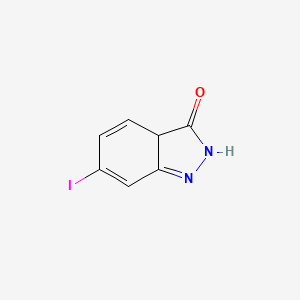
![Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate](/img/structure/B15131437.png)
![2-Thiophenecarboxylic acid, 3-[[[[(1,6-dihydro-4-methyl-6-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-](/img/structure/B15131440.png)
![2-chloro-1-(6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B15131444.png)
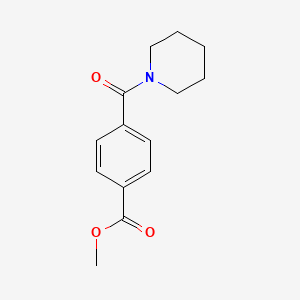
![Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15131468.png)
